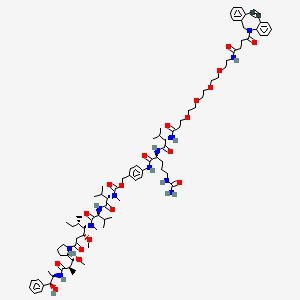
5-Hydroxy Flunixin-d3 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Hydroxy Flunixin-d3 (Major) involves the incorporation of deuterium into the 5-Hydroxy Flunixin molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction:
Hydroxylation: The hydroxylation of the Flunixin molecule to introduce the hydroxyl group at the 5-position.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Hydroxy Flunixin-d3 (Major) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxy Flunixin-d3 (Major) is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: As a stable isotope-labeled compound, it is used to study the pharmacokinetics and metabolism of Flunixin in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Flunixin and its metabolites.
Veterinary Medicine: Research on drug residues in animal-derived food products, ensuring food safety and compliance with regulatory standards.
Mechanism of Action
The mechanism of action of 5-Hydroxy Flunixin-d3 (Major) is similar to that of Flunixin. It exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The deuterium labeling does not significantly alter the mechanism of action but aids in tracing and quantifying the compound in research studies .
Comparison with Similar Compounds
5-Hydroxy Flunixin-d3 (Major) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
5-Hydroxy Flunixin: The non-labeled version of the compound.
Flunixin: The parent compound without the hydroxyl group at the 5-position.
Other Deuterium-Labeled Non-Steroidal Anti-Inflammatory Drugs: Compounds like deuterium-labeled ibuprofen or naproxen, which are used for similar research purposes.
The uniqueness of 5-Hydroxy Flunixin-d3 (Major) lies in its application as a stable isotope-labeled compound, providing enhanced accuracy and reliability in scientific research .
Properties
Molecular Formula |
C14H11F3N2O3 |
|---|---|
Molecular Weight |
315.26 g/mol |
IUPAC Name |
5-hydroxy-2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3 |
InChI Key |
JSXNJGKWSWRIGA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


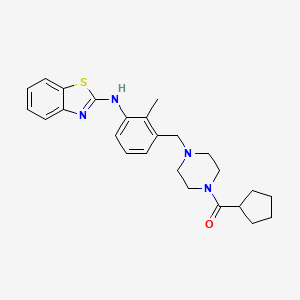

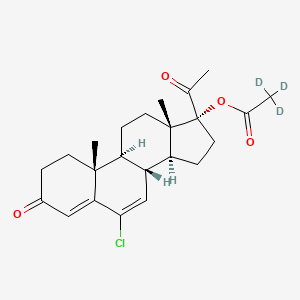

![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)

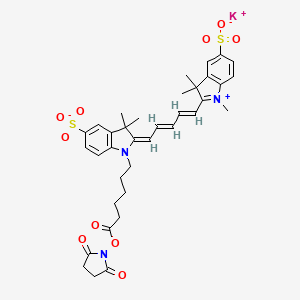
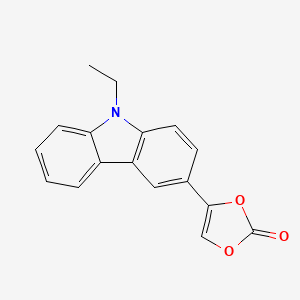
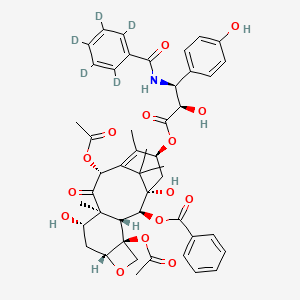
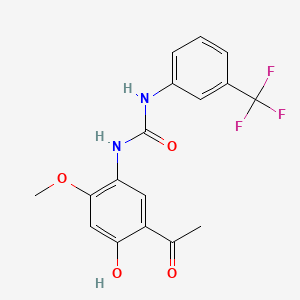
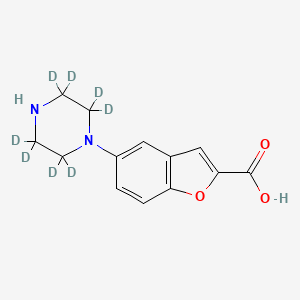
![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
